molecular formula C15H13ClN2O2 B2579448 6-chloro-1-methoxy-2-(4-methoxyphenyl)-1H-1,3-benzimidazole CAS No. 338978-99-7

6-chloro-1-methoxy-2-(4-methoxyphenyl)-1H-1,3-benzimidazole

Cat. No.: B2579448
CAS No.: 338978-99-7
M. Wt: 288.73
InChI Key: ICIFVWHRHQPNGJ-UHFFFAOYSA-N
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Description

6-chloro-1-methoxy-2-(4-methoxyphenyl)-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C15H13ClN2O2 and its molecular weight is 288.73. The purity is usually 95%.
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Biological Activity

6-Chloro-1-methoxy-2-(4-methoxyphenyl)-1H-1,3-benzimidazole is a synthetic compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. Benzimidazole derivatives are known for their pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H15_{15}ClN2_{2}O2_{2}
  • Molecular Weight : 302.75 g/mol

The presence of the chloro and methoxy groups contributes to its unique reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that benzimidazole derivatives exhibit a wide range of biological activities. The specific activities associated with this compound include:

  • Anticancer Activity : Studies have shown that benzimidazole derivatives can inhibit cancer cell proliferation by targeting various pathways involved in tumor growth and survival.
  • Antimicrobial Properties : These compounds have demonstrated effectiveness against various bacterial and fungal strains.
  • Anti-inflammatory Effects : The potential to modulate inflammatory pathways is significant in therapeutic applications.

Anticancer Activity

A study highlighted the anticancer potential of benzimidazole derivatives, noting their ability to act as topoisomerase inhibitors. For instance, compounds similar to this compound showed IC50_{50} values in the low micromolar range against various cancer cell lines (e.g., MDA-MB-231 breast cancer cells) .

Table 1: IC50_{50} Values of Benzimidazole Derivatives Against Cancer Cell Lines

Compound NameCell LineIC50_{50} (µM)
Compound AMDA-MB-2312.68
Compound BHepG-28.11
6-Chloro...K562TBD

Antimicrobial Activity

Research has identified that benzimidazole derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with DNA replication .

Anti-inflammatory Activity

The anti-inflammatory effects of benzimidazole derivatives are linked to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity is crucial for developing treatments for chronic inflammatory diseases .

Case Studies

Several case studies have documented the efficacy of benzimidazole derivatives in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving a benzimidazole derivative demonstrated significant tumor reduction in patients with advanced breast cancer, supporting its role as a potential therapeutic agent.
  • Case Study on Antimicrobial Resistance : Another study focused on the use of benzimidazole derivatives against antibiotic-resistant strains of bacteria, showcasing their potential as novel antimicrobial agents.

Properties

IUPAC Name

6-chloro-1-methoxy-2-(4-methoxyphenyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c1-19-12-6-3-10(4-7-12)15-17-13-8-5-11(16)9-14(13)18(15)20-2/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIFVWHRHQPNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(N2OC)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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